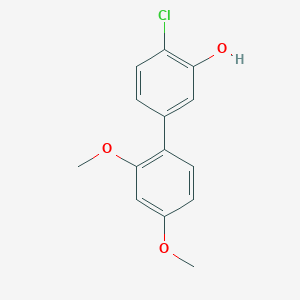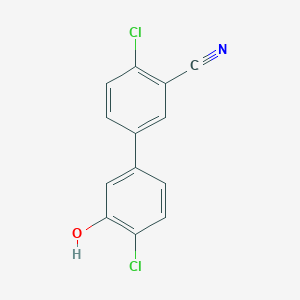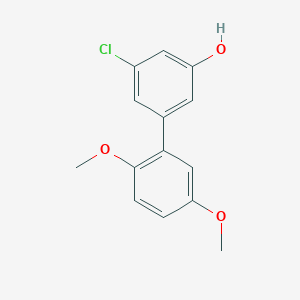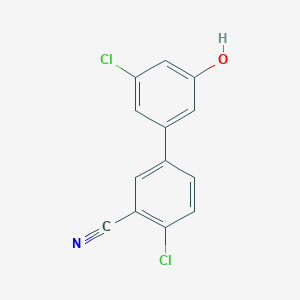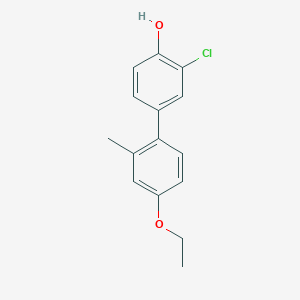
2-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (also known as 2-chloro-5-DMPP or 2-Chloro-5-dimethoxyphenylphenol) is a phenolic compound that has been widely studied for its wide range of applications in the scientific community. It is a white, crystalline solid with a melting point of 111-113°C and a molecular weight of 250.76 g/mol. 2-Chloro-5-DMPP has been used in a variety of scientific research applications, including in organic chemistry, biochemistry, and pharmaceuticals.
科学研究应用
2-Chloro-5-DMPP has been used in a variety of scientific research applications, including in organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, it has been used as a reagent for the synthesis of a variety of compounds, including aryl ethers, aryl amines, and aryl sulfonamides. In biochemistry, it has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors, as well as in the synthesis of peptides and proteins. In pharmaceuticals, it has been used as an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs and antifungal agents.
作用机制
2-Chloro-5-DMPP has been shown to interact with a variety of biological targets, including enzymes and receptors. Its mechanism of action is believed to involve the formation of a covalent bond between the phenolic hydroxyl group of the compound and a nucleophilic group on the target molecule. This covalent bond is believed to lead to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects
2-Chloro-5-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
2-Chloro-5-DMPP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and soluble in a variety of solvents, making it easy to use in a variety of experiments. One limitation is that it is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential future directions for the use of 2-Chloro-5-DMPP include its use in the development of new drugs, such as inhibitors of enzymes and receptors involved in the regulation of mood and behavior; its use in the development of new peptides and proteins; its use as a reagent in the synthesis of a variety of compounds; and its use in the development of new antioxidants and anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential adverse effects.
合成方法
2-Chloro-5-DMPP can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-5-dimethoxybenzaldehyde. The second step involves the reaction of the intermediate with phenol in the presence of an acid catalyst, such as sulfuric acid, to produce 2-chloro-5-DMPP.
属性
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-11(15)12(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSIRLHBYHISSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686054 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261972-10-4 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

